molecular formula C8H11BrO3 B190165 Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate CAS No. 129306-05-4

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Cat. No.: B190165
CAS No.: 129306-05-4
M. Wt: 235.07 g/mol
InChI Key: FCYVHOYOPMGATN-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C8H11BrO3 and a molecular weight of 235.08 g/mol . It is commonly used in organic synthesis and research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate can be synthesized through various methods. One common approach involves the bromination of ethyl cyclopropanecarboxylate followed by acetylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an acetylating agent like acetyl chloride .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate can be compared with other similar compounds such as:

    Ethyl 2-bromo-2-cyclopropylacetate: Similar in structure but with different reactivity due to the position of the bromine atom.

    Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: Contains a phenyl group, which alters its chemical properties and applications.

    Ethyl 2-(2-bromoacetyl)benzoate: Contains a benzene ring, leading to different reactivity and uses.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYVHOYOPMGATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465834
Record name Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129306-05-4
Record name Cyclopropanecarboxylic acid, 1-(2-bromoacetyl)-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
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Synthesis routes and methods I

Procedure details

Ethyl 1-acetylcyclopropanecarboxylate (200 g, 1.28 mol) was dissolved in ethanol (1000 ml), and bromine (72.7 ml, 1.41 mol) was added dropwise while stirring and cooling with ice. After completion of dripping, the temperature of the reaction solution was raised to 30° C. and stirring was performed for 2 hours. After adding water (1000 ml) to the reaction solution while cooling with ice, it was concentrated under a reduced pressure was performed. After extracting the concentrate into ethyl acetate (750 ml×2), it was washed with a 10% aqueous sodium thiosulfate solution (500 ml×2) and saturated sodium bicarbonate water (500 ml×2) in that order and then dried over anhydrous sodium sulfate. After filtering and concentrating the filtrate under a reduced pressure, 291 g (97%) of the title compound was obtained as a yellow, oily substance.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
72.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

To a 100 mL of round-bottomed flask was added ethyl 1-acetylcyclo-propanecarboxylate (15.6 g, 100 mmol) and NBS solid (21.36 g, 120 mmol), followed by p-toluene sulfonic acid (1.9 g, 10 mmol). After stirring at rt for 8 hrs, the reaction mixture was extracted with diethyl ether (200 mL) and washed with 80 mL of water. The organic phase was then dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (1:30(v/v)EtOAc/n-hexane) to give the title compound as colorless oil (16.68 g, 71%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
21.36 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
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Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
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Reactant of Route 6
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

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